2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate is a chemical compound known for its unique structure and properties. It is a type of ester derived from octadecanoic acid and is often referred to as a 2-monochloropropanediol (2-MCPD) ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate typically involves the esterification of octadecanoic acid with 2-chloro-3-[(1-oxohexadecyl)oxy]propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, ensuring a high yield of the desired ester. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol. These products can then participate in different metabolic pathways, affecting cellular functions. The chlorine atom in the compound can also undergo substitution reactions, leading to the formation of different derivatives that may have distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-[(1-oxooctadecyl)oxy]propanol: Similar structure but with a different alkyl chain length.
2-Chloro-3-[(1-oxododecyl)oxy]propanol: Another similar compound with a shorter alkyl chain.
Uniqueness
2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate is unique due to its specific alkyl chain length and the presence of a chlorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
282.35 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethyl(1,2,3-13C3)propan-1-amine |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i7+1,11+1,13+1 |
InChI Key |
ODQWQRRAPPTVAG-XLEMOQDXSA-N |
Isomeric SMILES |
CN(C)[13CH2][13CH2]/[13CH]=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.